molecular formula C8H7NO5 B3053602 2-Hydroxy-3-methyl-5-nitrobenzoic acid CAS No. 54674-88-3

2-Hydroxy-3-methyl-5-nitrobenzoic acid

Cat. No.: B3053602
CAS No.: 54674-88-3
M. Wt: 197.14 g/mol
InChI Key: JNZXWLAEKYYPHA-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-5-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-methyl-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-methylsalicylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products . Another method involves the oxidation of 2-hydroxy-3-methyl-5-nitrobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: this compound.

    Reduction: 2-Amino-3-methyl-5-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-nitrobenzoic acid
  • 3,5-Dinitrobenzoic acid
  • 2-Hydroxy-3-methoxy-5-nitrobenzoic acid

Uniqueness

Compared to similar compounds, 2-Hydroxy-3-methyl-5-nitrobenzoic acid is unique due to the presence of both a hydroxyl and a methyl group on the benzene ring. This structural feature influences its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-hydroxy-3-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-4-2-5(9(13)14)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZXWLAEKYYPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502976
Record name 2-Hydroxy-3-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54674-88-3
Record name 2-Hydroxy-3-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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